Cas no 1105208-27-2 (ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate)

Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate is a heterocyclic compound featuring a furan-substituted 1,3,4-thiadiazole core linked to a piperidine moiety via an oxobutanoate ester. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both thiadiazole and furan rings suggests possible applications in the development of bioactive molecules, particularly as enzyme inhibitors or antimicrobial agents. The ester functionality enhances solubility and derivatization potential, facilitating further synthetic modifications. Its well-defined molecular architecture supports precise structure-activity relationship studies, offering researchers a versatile scaffold for designing novel pharmacophores.
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate structure
1105208-27-2 structure
Product Name:ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
CAS No:1105208-27-2
MF:C17H21N3O4S
MW:363.431342840195
CID:5880657
PubChem ID:30864196
Update Time:2025-11-01

ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • AZMQDSNDKIJLJL-UHFFFAOYSA-N
    • ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
    • AKOS024511190
    • VU0645300-1
    • F5496-0200
    • ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
    • ethyl 4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
    • 1105208-27-2
    • Inchi: 1S/C17H21N3O4S/c1-2-23-15(22)6-5-14(21)20-9-7-12(8-10-20)16-18-19-17(25-16)13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3
    • InChI Key: AZMQDSNDKIJLJL-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CCC(N1CCC(C2=NN=C(C3=CC=CO3)S2)CC1)=O

Computed Properties

  • Exact Mass: 363.12527733g/mol
  • Monoisotopic Mass: 363.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 114Ų

ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5496-0200-2μmol
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5496-0200-5μmol
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5496-0200-10μmol
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5496-0200-20μmol
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5496-0200-1mg
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
1mg
$54.0 2023-09-10
Life Chemicals
F5496-0200-2mg
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
2mg
$59.0 2023-09-10
Life Chemicals
F5496-0200-3mg
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
3mg
$63.0 2023-09-10
Life Chemicals
F5496-0200-4mg
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
4mg
$66.0 2023-09-10
Life Chemicals
F5496-0200-5mg
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
5mg
$69.0 2023-09-10
Life Chemicals
F5496-0200-10mg
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
1105208-27-2
10mg
$79.0 2023-09-10

Additional information on ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate

Introduction to Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate (CAS No. 1105208-27-2)

Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate, with the CAS number 1105208-27-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications. The presence of a furan ring, a thiadiazole moiety, and a piperidine scaffold suggests a multifaceted interaction with biological targets. These structural components are known to be involved in various pharmacological mechanisms, including enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

In recent years, there has been growing interest in the development of novel therapeutic agents that target inflammation and immunomodulatory pathways. The compound Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate has shown promise in preliminary studies as a potential modulator of these pathways. The furan ring and thiadiazole moiety are particularly noteworthy for their ability to interact with inflammatory mediators and immune cells. This makes the compound a promising candidate for further exploration in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The piperidine scaffold in Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate is another key feature that contributes to its pharmacological potential. Piperidine derivatives are well-known for their ability to enhance drug bioavailability and binding affinity to biological targets. This structural element is often incorporated into drug candidates to improve their pharmacokinetic properties. In the context of this compound, the piperidine moiety may play a crucial role in mediating its interaction with therapeutic targets.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds for their potential biological activities. Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-y}l}-4-oxybutanoate has been subjected to virtual screening using various docking algorithms to identify its potential binding interactions with key biological targets. These studies have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. Additionally, the compound has shown potential binding affinity to cytokine receptors involved in immune regulation.

The synthesis of Ethyl 4-{4-[5-(furanr)-r]-r]-r]-r]-r]-r]-r]-r]-r]-r]-r]-r>-ylyl-piperidin-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r}> r}> r}> r}> r}> r}> r}> r}> r}> r}> r}> r}> r} oxobutanoate has been optimized to ensure high yield and purity. The synthetic route involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired pharmacophoric elements. The use of advanced catalytic systems has allowed for more efficient and environmentally friendly synthesis.

In vitro studies have been conducted to evaluate the biological activity of Ethyl 4-{4-[5-(furanr)-r]-r]-r]-r])-ylyl-piperidin-r])-ylyl-piperidin-r])-ylyl-piperidin-r])-ylyl-piperidin-r])-ylyl-piperidin-yll}-ryll}-ryll}-ryll}-ryll}-ryll} oxobutanoate. These studies have demonstrated its inhibitory effects on various enzymes and receptors relevant to inflammation and immune modulation. For instance, preliminary data suggest that the compound exhibits significant inhibitory activity against COX enzymes at concentrations comparable to those observed with known anti-inflammatory agents. Additionally, it has shown modulatory effects on cytokine production by immune cells.

The potential therapeutic applications of Ethyl 4-{4-[5-(furan)r]-r]} oxobutanoate are broad and encompass several areas of medical research. Given its inhibitory effects on inflammatory mediators and immune modulatory properties, it holds promise for the treatment of chronic inflammatory conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Furthermore, its interaction with immunomodulatory pathways suggests potential utility in immunotherapy applications.

Further investigation is warranted to fully elucidate the mechanism of action and therapeutic potential of Ethyl 4-{















In conclusionEthyl 42{42[52(fura42<20)y42<10,y42<13,y42<14,y42<20)y42<12)y42<15)y42<14)y42<15)piperydin12)y42<14)piperydin12)y42<14)piperydin12)y42<14)piperydin12)y42<14)piperydin12)y44 oxobutanoateCAS No.1105208272The compound represents an exciting advancement in pharmaceutical chemistry with significant potential for further development into novel therapeutic agents. Its unique structural features and demonstrated biological activities make it a compelling candidate for future research in drug discovery and development.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk